molecular formula C47H53FN2O6 B016609 (6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester CAS No. 265989-39-7

(6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester

Cat. No. B016609
M. Wt: 760.9 g/mol
InChI Key: VSSGOSXIVDYLJF-FZNHDDJXSA-N
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Description

This compound features a complex structure incorporating elements such as a phenylcarbamoyl group, a fluorophenyl group, and a dioxane moiety, suggesting a multifaceted synthesis approach and diverse chemical behavior. The detailed aspects of its synthesis, molecular structure, reactions, and properties are derived from studies on comparable chemical entities.

Synthesis Analysis

The synthesis of complex molecules typically involves multi-step reactions, starting from simpler precursors. For similar compounds, reactions include the condensation of acids and acetones, followed by reactions with isocyanides in the presence of alcohols to produce targeted esters and malonates in good yields (Yavari, Hosseini-Tabatabaei, & Habibi, 2003).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray diffraction and density functional theory (DFT). These analyses reveal the crystal structure, conformation, and electronic properties, providing insights into the compound's reactivity and interaction with other molecules (Huang et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving this compound likely encompass a range of transformations, including esterification, carbonylation, and coupling reactions. These reactions are influenced by the compound's functional groups, leading to diverse products useful in further synthetic applications (Li et al., 2014).

Scientific Research Applications

Chemical Synthesis and Catalysis

Research on complex organic molecules often focuses on the synthesis of novel compounds with potential applications in drug development, materials science, and as intermediates in chemical reactions. For instance, studies on the synthesis of specific functional groups or structural motifs within a molecule can reveal new pathways for the production of valuable pharmaceuticals or materials with unique properties. The use of metal cation-exchanged clay catalysts in organic synthesis, including reactions like Friedel-Crafts alkylation and rearrangement of alkyl phenyl ethers, exemplifies the innovative approaches to catalysis and synthetic methodology that could potentially be applied to the synthesis of the compound (Tateiwa & Uemura, 1997).

Environmental Fate and Biodegradation

The environmental impact and degradation pathways of organic compounds, including how they break down in soil and water, are crucial areas of research. This is particularly relevant for understanding the fate of complex organic molecules once they enter the environment, either through industrial use or as pharmaceuticals. The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, for instance, offer insights into microbial degradation pathways that could also be relevant for understanding how similar complex organic compounds might be broken down in the environment (Thornton et al., 2020).

Toxicology and Human Health

The toxicity and potential health effects of chemical compounds are of paramount importance, especially for those used in consumer products or as pharmaceuticals. Research on synthetic phenolic antioxidants, for example, highlights the importance of assessing the environmental occurrence, human exposure, and toxicity of chemicals widely used in industry. Such studies underscore the need for comprehensive toxicological evaluations of new compounds to ensure they are safe for human use and have minimal environmental impact (Liu & Mabury, 2020).

Safety And Hazards

The safety and hazards associated with an ester depend on its specific structure. Some esters are relatively safe and are used in food flavorings and fragrances, while others can be harmful or toxic .

Future Directions

The future directions for research on a specific ester would depend on its properties and potential applications. This could include development of new synthetic methods, exploration of its reactivity, or investigation of its potential uses in fields such as medicine or materials science .

properties

IUPAC Name

tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-[(2-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H53FN2O6/c1-31(2)43-42(45(52)49-38-20-14-15-21-39(38)53-30-32-16-10-8-11-17-32)41(33-18-12-9-13-19-33)44(34-22-24-35(48)25-23-34)50(43)27-26-36-28-37(55-47(6,7)54-36)29-40(51)56-46(3,4)5/h8-25,31,36-37H,26-30H2,1-7H3,(H,49,52)/t36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSGOSXIVDYLJF-FZNHDDJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H53FN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441297
Record name tert-Butyl [(4R,6R)-6-{2-[3-{[2-(benzyloxy)phenyl]carbamoyl}-5-(4-fluorophenyl)-4-phenyl-2-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

760.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester

CAS RN

265989-39-7
Record name 1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[[[2-(phenylmethoxy)phenyl]amino]carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=265989-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(4R,6R)-6-{2-[3-{[2-(benzyloxy)phenyl]carbamoyl}-5-(4-fluorophenyl)-4-phenyl-2-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester
Reactant of Route 2
Reactant of Route 2
(6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester
Reactant of Route 3
Reactant of Route 3
(6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester
Reactant of Route 4
Reactant of Route 4
(6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester
Reactant of Route 5
Reactant of Route 5
(6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester
Reactant of Route 6
Reactant of Route 6
(6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester

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